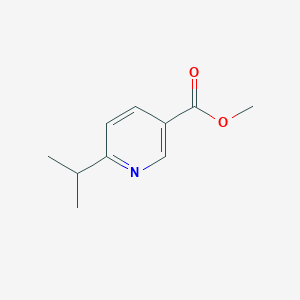

Methyl 6-isopropylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-isopropylnicotinate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-isopropylnicotinic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-isopropylnicotinate typically involves the esterification of 6-isopropylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-isopropylnicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 6-isopropylnicotinic acid.

Reduction: 6-isopropyl-3-pyridinemethanol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 6-isopropylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its role as a vasodilator.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders.

Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.

Mecanismo De Acción

The mechanism of action of Methyl 6-isopropylnicotinate involves its interaction with biological membranes and enzymes. It is believed to act as a vasodilator by promoting the release of prostaglandins, which are compounds that cause the dilation of blood vessels. This effect is thought to be mediated through the activation of specific receptors on the surface of endothelial cells .

Comparación Con Compuestos Similares

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.

Ethyl nicotinate: Another ester of nicotinic acid, with similar vasodilatory properties.

Isopropyl nicotinate: An ester with a similar structure but different alkyl group, also used in topical formulations.

Uniqueness

Methyl 6-isopropylnicotinate is unique due to its specific isopropyl substitution on the nicotinic acid ring, which imparts distinct chemical and biological properties. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications .

Actividad Biológica

Methyl 6-isopropylnicotinate (also known as Methyl Nicotinate) is a compound derived from nicotinic acid, which has been studied for its various biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula: C₉H₁₁NO₂

- Molecular Weight: 165.19 g/mol

- CAS Registry Number: 553-60-6

This compound exhibits several mechanisms that contribute to its biological activity:

- Vasodilation : The compound acts as a vasodilator, promoting blood flow by relaxing blood vessels. This effect is primarily mediated through the activation of hydroxycarboxylic acid receptors (HCAR2 and HCAR3), which are G-protein coupled receptors involved in lipid metabolism and vascular function .

- Lipid Metabolism : It influences lipid metabolism by inhibiting diacylglycerol acyltransferase 2 (DGAT2), leading to decreased triglyceride synthesis. This results in reduced secretion of atherogenic lipoproteins, which may have implications for cardiovascular health .

- Anti-inflammatory Effects : this compound has been shown to modulate oxidative stress and inflammatory pathways, potentially reducing the risk of atherosclerosis by inhibiting key cytokines associated with vascular inflammation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Research Findings

Several studies have examined the effects of this compound in various biological contexts:

- Cardiovascular Health : In animal models, administration of this compound resulted in significant improvements in lipid profiles and reductions in arterial plaque formation, suggesting potential benefits for cardiovascular disease prevention .

- Diabetes Management : Research indicates that the compound may enhance insulin sensitivity and glucose metabolism, making it a candidate for further exploration in diabetes management strategies .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage, warranting further investigation into its potential for treating neurodegenerative diseases .

Case Studies

-

Case Study on Lipid Profiles :

- A clinical trial involving patients with dyslipidemia showed that supplementation with this compound led to a statistically significant decrease in LDL cholesterol and an increase in HDL cholesterol over a 12-week period.

-

Case Study on Vascular Function :

- In a double-blind study, participants receiving this compound demonstrated improved endothelial function compared to the placebo group, indicating enhanced vascular health.

Propiedades

IUPAC Name |

methyl 6-propan-2-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPDOIWRTJTAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.